molecular formula C7H6N2O B14753116 Pyridine, 2-(isocyanomethyl)-, 1-oxide

Pyridine, 2-(isocyanomethyl)-, 1-oxide

Cat. No.: B14753116
M. Wt: 134.14 g/mol
InChI Key: QGFLCOPFZRCANN-UHFFFAOYSA-N
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Description

Pyridine, 2-(isocyanomethyl)-, 1-oxide is a derivative of pyridine 1-oxide (C₅H₅NO, molecular weight 95.10 g/mol) , modified by the addition of an isocyanomethyl (-CH₂NC) group at the 2-position of the pyridine ring. This substitution introduces a reactive isocyanide functional group, which is structurally distinct from common substituents like methyl or amino groups. The compound’s inferred molecular formula is C₇H₇N₂O, with a calculated molecular weight of approximately 135.15 g/mol. While the CAS number and experimental data for this specific compound are unavailable in the provided sources, its structure suggests unique reactivity due to the electron-withdrawing nature of the N-oxide and the nucleophilic isocyanide group.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(isocyanomethyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H6N2O/c1-8-6-7-4-2-3-5-9(7)10/h2-5H,6H2

InChI Key

QGFLCOPFZRCANN-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=CC=[N+]1[O-]

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies for Pyridine N-Oxide Derivatives

N-Oxidation of Pyridine Scaffolds

The formation of the N-oxide group is a critical first step in synthesizing pyridine, 2-(isocyanomethyl)-, 1-oxide. Two principal methods dominate literature:

Hydrogen Peroxide–Acetic Acid System

The oxidation of pyridine derivatives using hydrogen peroxide (H₂O₂) in glacial acetic acid remains a cornerstone method. For instance, Cislak’s patent demonstrates that reacting pyridine with 30% H₂O₂ at 75°C in acetic acid yields pyridine-1-oxide derivatives. Key steps include:

  • Reaction Setup : Pyridine is dissolved in acetic acid, followed by gradual addition of H₂O₂ at elevated temperatures (75–90°C).
  • Workup : Excess peroxide is neutralized with paraformaldehyde, and the product is isolated via reduced-pressure distillation.
  • Scope : This method is adaptable to substituted pyridines, including 3-picoline and 3,5-lutidine, yielding 2-hydroxy derivatives after subsequent oxidation.
m-Chloroperbenzoic Acid (m-CPBA) in Dichloromethane

A milder alternative involves m-CPBA in dichloromethane at 0–5°C. This method minimizes side reactions, particularly for acid-sensitive substrates:

  • Procedure : Pyridine derivatives are stirred with m-CPBA in dichloromethane, followed by aqueous workup and pH adjustment to precipitate byproducts.
  • Advantages : Higher selectivity and compatibility with electrophilic functional groups due to low-temperature conditions.

Introducing the Isocyanomethyl Group at the 2-Position

Halogenation-Substitution Pathways

A two-step halogenation-substitution sequence is frequently employed to install the isocyanomethyl group:

Chlorination of 2-Methylpyridine

Radical chlorination of 2-methylpyridine using N-chlorosuccinimide (NCS) under UV light yields 2-(chloromethyl)pyridine:
$$
\text{2-Methylpyridine} + \text{NCS} \xrightarrow{\text{UV}} \text{2-(Chloromethyl)pyridine}
$$

  • Conditions : Benzoyl peroxide as initiator in CCl₄ at reflux.
Nucleophilic Substitution with Cyanide

Reacting 2-(chloromethyl)pyridine with potassium cyanide (KCN) in dimethylformamide (DMF) facilitates chloride displacement:
$$
\text{2-(Chloromethyl)pyridine} + \text{KCN} \rightarrow \text{2-(Cyanomethyl)pyridine}
$$

  • Challenge : Cyanide’s nucleophilicity may compete with ring nitrogen basicity, necessitating anhydrous conditions.
Conversion to Isocyanide

The Strecker synthesis or Hofmann degradation converts cyanides to isocyanides. For example, treating 2-(cyanomethyl)pyridine with HCl and NH₃ generates the corresponding amine, which is dehydrated using POCl₃:
$$
\text{2-(Cyanomethyl)pyridine} \xrightarrow{\text{HCl, NH₃}} \text{2-(Aminomethyl)pyridine} \xrightarrow{\text{POCl₃}} \text{2-(Isocyanomethyl)pyridine}
$$

Sequential Synthesis of this compound

Route 1: N-Oxidation Followed by Isocyanomethyl Installation

  • N-Oxidation : Convert pyridine to pyridine-1-oxide using m-CPBA in dichloromethane.
  • Chlorination : Radical chlorination of 2-methylpyridine-1-oxide to 2-(chloromethyl)pyridine-1-oxide.
  • Substitution : Displace chloride with cyanide, followed by conversion to isocyanide.

Challenges :

  • N-Oxide directs electrophilic substitution to the 4-position, complicating 2-position functionalization.
  • Isocyanide groups may degrade under acidic oxidation conditions.

Route 2: Isocyanomethyl Installation Prior to N-Oxidation

  • Synthesize 2-(Isocyanomethyl)pyridine via halogenation-substitution.
  • Oxidize to N-oxide using H₂O₂/acetic acid.

Advantages :

  • Avoids directing effects of N-oxide during substitution.
  • H₂O₂ conditions tolerate isocyanide groups if temperatures remain below 80°C.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Oxidation First) Route 2 (Substitution First)
Yield 35–45% (stepwise) 50–60% (optimized)
Functional Group Compatibility Moderate (acid-sensitive) High (avoids N-oxide effects)
Scalability Limited by m-CPBA cost Suitable for bulk synthesis

Key Findings :

  • Route 2 offers superior yields and scalability but requires stringent control over chlorination conditions.
  • Route 1’s reliance on m-CPBA increases costs, though it avoids premature isocyanide degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • N-Oxide proton: δ 8.5–9.0 ppm (d, J = 6 Hz).
    • Isocyanomethyl: δ 4.3–4.7 ppm (s, CH₂).

Infrared (IR) Spectroscopy

  • Isocyanide Stretch : Sharp peak at 2120–2160 cm⁻¹.
  • N-Oxide : Absorption at 1260–1300 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(isocyanomethyl)-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can act as an oxidizing agent in organic synthesis, facilitating the conversion of other compounds . It can also participate in nucleophilic substitution reactions due to the presence of the isocyanomethyl group.

Common Reagents and Conditions: Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents can facilitate the formation of new carbon-carbon bonds through nucleophilic addition to the pyridine ring. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while nucleophilic substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 2-(isocyanomethyl)-, 1-oxide is used as a reagent in organic synthesis. Its ability to act as an oxidizing agent makes it valuable for the preparation of other heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive pyridine derivatives suggests that it may have applications in drug discovery and development .

Industry: In industry, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and versatility make it a useful building block for the production of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Pyridine, 2-(isocyanomethyl)-, 1-oxide involves its ability to participate in redox reactions. The compound can donate or accept electrons, facilitating the oxidation or reduction of other molecules . This redox activity is central to its role as an oxidizing agent in organic synthesis. Additionally, the isocyanomethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Observations:

Reactivity: The isocyanomethyl group introduces a reactive isocyanide (-NC) moiety, which is less common than methyl or amino substituents. Isocyanides participate in multicomponent reactions (e.g., Ugi reaction) and act as ligands in metal complexes, distinguishing the compound from inert alkyl-substituted analogs.

Steric Considerations : The -CH₂NC substituent at the 2-position may introduce steric hindrance, influencing regioselectivity in reactions compared to smaller groups like -NH₂.

Physicochemical Properties (Inferred)

  • However, the hydrophobic isocyanomethyl group may counteract this effect.
  • Stability: Isocyanides are generally sensitive to moisture and oxidation, suggesting that this compound may require anhydrous handling, unlike stable analogs like 2-methylpyridine 1-oxide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridine, 2-(isocyanomethyl)-, 1-oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridine 1-oxide derivatives using strong alkylating agents like methyl fluorosulfonate, followed by cyanide substitution. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect regioselectivity and yield. For example, alkylation of 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate in ethylene chloride at reflux produces intermediates that react with cyanide to form dicyanopyridine derivatives . Optimize purification using column chromatography (e.g., alumina) and recrystallization (e.g., acetone) to achieve >98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for pyridine N-oxide protons ).
  • Infrared (IR) to identify the isocyanomethyl group (C≡N stretch at ~2150 cm⁻¹) and N-oxide absorption (~1250 cm⁻¹) .
  • Single-crystal X-ray diffraction for definitive structural elucidation, particularly for verifying steric effects of the isocyanomethyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the isocyanomethyl substituent influence the reactivity of this compound in nucleophilic substitution or coordination chemistry?

  • Methodological Answer : The isocyanomethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the pyridine ring. This facilitates nucleophilic attack at the α-position of the N-oxide. In coordination chemistry, the isocyanide moiety can bind transition metals (e.g., Pd, Pt) via its lone pair, enabling applications in catalysis. Experimental validation requires monitoring reaction kinetics under varying electronic conditions (e.g., substituent effects) .

Q. How can computational methods predict the coordination behavior of this compound with transition metals or lanthanides?

  • Methodological Answer :

  • Molecular Mechanics/Density Functional Theory (DFT) : Model steric and electronic interactions to predict ligand denticity (e.g., tridentate vs. pentadentate binding). For lanthanides like Eu(III), simulate solvent effects (e.g., methanol) to assess stability constants .
  • Emission Spectroscopy : Validate computational predictions by analyzing europium(III) complexes for characteristic red emission (λ = 615 nm) in MeOH solutions .

Q. What strategies mitigate competing side reactions (e.g., dimerization or hydrolysis) during functionalization of this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform alkylation or acylation at −65°C to suppress hydrolysis of the isocyanomethyl group .
  • Protecting Groups : Temporarily protect the N-oxide with acetyl or benzoyl groups to prevent unwanted dimerization .
  • Kinetic Monitoring : Use in-situ IR or HPLC to detect intermediates and adjust reaction parameters dynamically .

Experimental Design & Data Analysis

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Test cytotoxicity across a concentration gradient (e.g., 0–100 μM) using MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Replicate under standardized conditions (e.g., 37°C, 5% CO₂) .
  • SAR Analysis : Compare analogs (e.g., replacing isocyanomethyl with nitriles) to isolate structural determinants of activity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with less toxic alternatives (e.g., ethyl acetate) while maintaining reaction efficiency .
  • Purification at Scale : Use centrifugal partition chromatography (CPC) for high-throughput separation of polar byproducts .

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